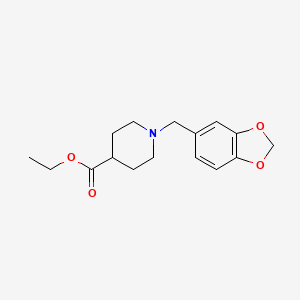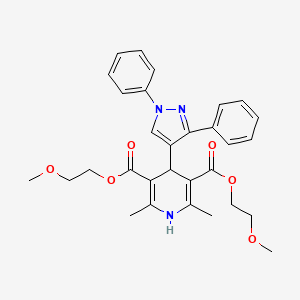
5-methyl-2-phenyl-1,3-thiazolidin-4-one
Descripción general
Descripción
5-methyl-2-phenyl-1,3-thiazolidin-4-one, commonly known as thiazolidinone, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. Thiazolidinone derivatives have been synthesized and studied for their various pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antiviral activities.
Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Activities
- Novel derivatives of 1,3-thiazolidin-4-one, including 5-(aroyl)methyl and 5-(aroyl)methylen-2-ylidene derivatives, have demonstrated significant anticancer and antioxidant activities. These compounds were synthesized using ketene N,S-acetal salts obtained from phenyl isothiocyanate and propanedinitrile or ethyl cyanoacetate (Saied et al., 2019).
Antimicrobial Activity
- A study synthesized a series of 1,3,4-thiadiazoles derived from 2-substituted phenyl-5-methyl-1,3-thiazolidin-4-one, exhibiting strong antimicrobial activity against various bacteria and fungi. This indicates potential application in treating microbial infections (Dua, 2016).
Crystal Structure Analysis
- The crystal structure of a compound related to 5-methyl-2-phenyl-1,3-thiazolidin-4-one was studied, contributing to the understanding of molecular arrangements and potential pharmaceutical applications (Iyengar et al., 2005).
Synthesis and Structural Behavior
- Research on the regioselective synthesis and structural behavior of phosphorylated thiazolidin-4-ones provided insights into their chemical properties and potential applications in various fields (Kozlov et al., 2005).
Antidiabetic Agents
- Certain derivatives of thiazolidin-4-ones have been evaluated for their hypoglycemic activities, indicating potential use as antidiabetic agents. This includes the study of compounds like 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (Sohda et al., 1982).
Analgesic and Anti-Inflammatory Effects
- Pyridine derivatives of thiazolidin-4-ones have been synthesized and evaluated for their analgesic and anti-inflammatory effects, showing significant activity in this regard (Ranga et al., 2013).
Propiedades
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWYMGUUEPNKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5133282.png)


![2-chloro-N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5133302.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)
![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)

![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)